N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H19N5O2 and its molecular weight is 325.372. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Methodologies
Researchers have developed synthetic methodologies for creating constrained ACC derivatives and heterocyclic compounds, including processes that involve cyclopropanation and cyclization reactions. These methods are crucial for producing novel compounds with potential therapeutic applications. For example, Szakonyi, Fülöp, Tourwé, and De Kimpe (2002) reported on the synthesis of doubly constrained ACC derivatives through a remarkable cyclopropanation process, which is foundational for creating compounds with similar structures (Szakonyi et al., 2002).
Crystal Structure Analysis
Understanding the crystal structure of these compounds is vital for their potential application in drug development. Lu, Zhao, Sun, Ji, Huang, and Ge (2021) synthesized and analyzed the crystal structure of a molecule with antiproliferative activity, providing insights into its potential therapeutic uses (Lu et al., 2021).
Potential Biological Activities
Antimicrobial Activity
The search for new antimicrobial agents has led to the synthesis of 1,2,3-triazoles containing quinoline moiety. Sumangala, Poojary, Chidananda, Fernandes, and Kumari (2010) synthesized a series of substituted 1,2,3-triazoles and evaluated their antibacterial and antifungal activity, revealing the impact of substituents on antimicrobial activity (Sumangala et al., 2010).
Antipsychotic Potential
Research into heterocyclic carboxamides as potential antipsychotic agents has included compounds with similar structures, examining their affinity for dopamine and serotonin receptors and their efficacy in behavioral models. This research offers insights into the therapeutic potential of these compounds in treating psychiatric disorders (Norman et al., 1996).
Anticancer Activity
The synthesis and evaluation of compounds for their anticancer properties is a critical area of research. Sonego, Segatto, Damé, Fronza, Gomes, Oliveira, Seixas, Savegnago, Schachtschneider, Alves, and Collares (2019) investigated the antitumoral properties of 7-chloroquinoline-1,2,3-triazoyl-carboxamides, demonstrating significant cytotoxic effects against human bladder carcinoma cells (Sonego et al., 2019).
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-21-10-15(19-20-21)16(23)18-14-5-4-11-6-7-22(9-13(11)8-14)17(24)12-2-3-12/h4-5,8,10,12H,2-3,6-7,9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJZGRNGGWYXBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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